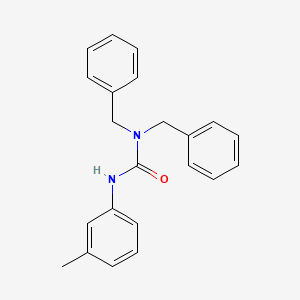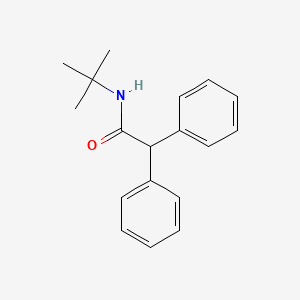![molecular formula C16H11F5N6O3 B10964921 3-(4-nitro-1H-pyrazol-1-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10964921.png)
3-(4-nitro-1H-pyrazol-1-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group and a pentafluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of a pyrazole derivative to introduce the nitro group. Subsequent steps involve the introduction of the pentafluorobenzyl group through nucleophilic substitution reactions. The final step usually involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pentafluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The pentafluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
- 4-Nitro-5-dinitromethyl-1,2,3-triazole (H2NDNMT)
Uniqueness
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is unique due to the presence of both a nitro group and a pentafluorobenzyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F5N6O3 |
|---|---|
Molecular Weight |
430.29 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C16H11F5N6O3/c17-12-9(13(18)15(20)16(21)14(12)19)7-26-3-1-10(24-26)23-11(28)2-4-25-6-8(5-22-25)27(29)30/h1,3,5-6H,2,4,7H2,(H,23,24,28) |
InChI Key |
DWJSQNXJRXFMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])CC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10964847.png)

![N-(2-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10964862.png)
![Methyl 3-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B10964867.png)

![N'-(2,5-Dichlorophenyl)-N-[1-(2,6-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-YL]-N-phenethylthiourea](/img/structure/B10964894.png)

![3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964909.png)
![3-(4-chlorobenzyl)-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964914.png)

![N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964936.png)
![5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10964938.png)

